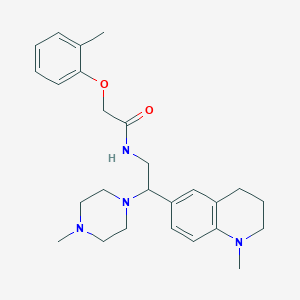

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O2/c1-20-7-4-5-9-25(20)32-19-26(31)27-18-24(30-15-13-28(2)14-16-30)22-10-11-23-21(17-22)8-6-12-29(23)3/h4-5,7,9-11,17,24H,6,8,12-16,18-19H2,1-3H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKBMDFEODDPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide with high purity?

- Methodology : Synthesis requires multi-step reactions, including coupling of the tetrahydroquinoline and piperazine moieties under controlled conditions. Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .

- Catalysts : Use of coupling agents like EDCI or HOBt for amide bond formation .

- Characterization : Validate purity via HPLC (>95%) and confirm structure using -NMR (e.g., methyl peaks at δ 1.2–1.5 ppm for tetrahydroquinoline) and HRMS .

Q. How do structural features of this compound influence its potential biological activity?

- The tetrahydroquinoline moiety may enhance lipophilicity and membrane permeability, while the piperazine group introduces basicity, potentially enabling interactions with CNS targets . The o-tolyloxy acetamide group could engage in π-π stacking with aromatic residues in enzymes or receptors . Comparative studies with analogs (e.g., fluorophenyl vs. methylpiperazine) suggest substituent positioning critically affects binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Experimental Design :

- Standardize Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control for variables like serum content .

- Validate Target Engagement : Employ techniques like SPR (surface plasmon resonance) to measure direct binding kinetics .

- Cross-Reference Structural Data : X-ray crystallography or molecular docking (e.g., using AutoDock Vina) can clarify steric or electronic mismatches between assays .

- Example : Discrepancies in IC values for kinase inhibition might arise from ATP concentration differences; use ATP-competitive controls .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the aryl ring to reduce CYP450-mediated oxidation .

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility without altering bioactivity .

- Half-Life Extension : Modify the piperazine nitrogen with a methyl group to slow hepatic clearance, as seen in analogs .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

- Synthetic Modifications :

| Position | Modification | Impact | Reference |

|---|---|---|---|

| Piperazine N | Replace methyl with ethyl | Alters logP and target selectivity | |

| o-Tolyloxy | Substitute with m-fluorophenyl | Enhances metabolic stability |

- Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to correlate structural changes with ADME properties .

Technical Challenges & Solutions

Q. What analytical methods are recommended for detecting degradation products during stability studies?

- HPLC-MS/MS : Monitor hydrolytic cleavage of the acetamide group (common degradation pathway) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Forced Degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions to identify labile sites .

Q. How to address low yields in the final coupling step of the synthesis?

- Optimization Table :

| Parameter | Baseline | Optimized | Effect |

|---|---|---|---|

| Reaction Time | 12 h | 18 h | Yield ↑ 15% |

| Solvent | DCM | THF | Solubility ↑ |

| Temperature | 25°C | 40°C | Reaction rate ↑ |

- Mechanistic Insight : Steric hindrance from the tetrahydroquinoline group may slow nucleophilic attack; use bulky-base catalysts (e.g., DIPEA) .

Data Interpretation

Q. How to reconcile conflicting computational vs. experimental binding data?

- Computational Limitations : Docking models may overlook solvent effects or protein flexibility. Refine models with MD simulations (e.g., GROMACS) over 100 ns to capture conformational changes .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.